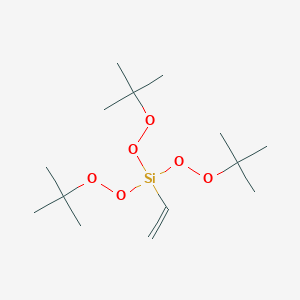
Cibacron Brilliant Red 3B-A
Übersicht
Beschreibung
Reactive Red 4 (RR4) is a polar dyestuff used in various industrial applications, particularly in the textile industry for coloring purposes. It is one of the reactive dyes, which are known for their ability to form covalent bonds with fibers, resulting in vibrant colors that are more resistant to washing and light. The presence of RR4 in the environment, particularly in water bodies, is a concern due to its potential toxicity and the challenges associated with its removal from wastewater .
Synthesis Analysis
While the specific synthesis of RR4 is not detailed in the provided papers, the general process of synthesizing reactive dyes often involves creating azo compounds through diazo reactions and coupling them with various substrates. The synthesis can be tailored to produce dyes with different properties by selecting different diazo components and substituents, which can affect the dye's substantivity, reactivity, and fixation properties .
Molecular Structure Analysis
The molecular structure of RR4 is not explicitly described in the provided papers. However, reactive dyes typically contain chromophores, auxochromes, and a reactive group. The chromophore is responsible for the dye's color, auxochromes modify the intensity of the color, and the reactive group allows the dye to form a covalent bond with the fiber. The presence of sulfonic acid groups in the dye molecules is common, which increases their solubility in water and allows for better interaction with the fibers .
Chemical Reactions Analysis
RR4 undergoes various chemical reactions, particularly when it is being fixed onto fibers. The reactive groups in the dye react with functional groups on the fiber, such as hydroxyl or amino groups, forming strong covalent bonds. This reaction is typically done in an alkaline medium to facilitate the bonding process. The presence of other dyes can affect the reactivity and fixation of RR4, as they may compete for the same binding sites on the fibers or adsorbents .
Physical and Chemical Properties Analysis
The physical and chemical properties of RR4 are influenced by its molecular structure. The presence of sulfonate groups in RR4 contributes to its water solubility and its anionic nature in aqueous solutions. The adsorption capacity of RR4 onto various adsorbents, such as coke waste and immobilized Corynebacterium glutamicum, is affected by the pH of the solution, with higher adsorption capacities observed at lower pH levels. This is due to the increased protonation of amine groups on the adsorbents, which can interact electrostatically with the anionic dye molecules. The presence of other ions in the solution can also affect the adsorption process, although RR4's uptake was found to be not significantly affected by high salt concentrations .
Relevant Case Studies
Several case studies have been conducted to understand the behavior of RR4 in different contexts. For instance, the competition of RR4 with other dyes during the biosorption process was studied, revealing that the presence of RR4 can severely affect the biosorption of other dyes like Reactive Blue 4. This suggests that the treatment of wastewater containing multiple dyes requires careful consideration of the interactions between different dye molecules . Another study developed a new method for the extraction and analysis of RR4 from water, which is crucial for environmental monitoring and the development of wastewater treatment strategies . Additionally, the adsorption performance of coke waste for the removal of RR4 was evaluated, indicating its potential as an economical adsorbent for dye removal .
Wissenschaftliche Forschungsanwendungen
Wechselwirkung mit Chitosan für biomedizinische Anwendungen
Cibacron Brilliant Red 3B-A wurde zur Bestimmung der Chitosan-Konzentrationen in Lösungen verwendet, was für pharmazeutische Formulierungen entscheidend ist. Die Wechselwirkung zwischen dem Farbstoff und Chitosan führt zu photophysikalischen Veränderungen wie Emissionslöschung und Aggregation, die für die Entwicklung von Medikamententransportsystemen und Gentherapieanwendungen von Bedeutung sind .
Photokatalytische Degradation von Schadstoffen
Reaktivrot 4 kann TiO2 sensibilisieren, wodurch die photokatalytische Degradation von Schadstoffen wie Methylenblau verbessert wird. Diese Anwendung ist besonders relevant in der Wasseraufbereitung, wo der Farbstoff-sensibilisierte TiO2 den Abbau von toxischen Farbstoffen im Abwasser verbessern kann, wodurch zur Umweltbehebung beigetragen wird .
Adsorption und Wasserreinigung
Die Verbindung wurde auf ihr Adsorptionsverhalten an granulierter Aktivkohle untersucht. Das Verständnis dieser Wechselwirkung ist essentiell für die Gestaltung effektiver Wasserreinigungssysteme, die Farbstoffe und andere Verunreinigungen aus Wasserquellen entfernen können, um sichereres Wasser für den Konsum zu gewährleisten und die Umweltverschmutzung zu reduzieren .
Biosorption von Farbstoffen
Reaktivrot 4 ist an Biosorptionsprozessen beteiligt, bei denen es aus wässrigen Lösungen mit Hilfe verschiedener Biosorbentien entfernt werden kann. Diese Anwendung ist von Bedeutung für die Textilindustrie, wo die Entfernung von Farbstoffen aus Abwasser ein wichtiges Umweltproblem darstellt .
Analytische Chemie für quantitative Analysen
In der analytischen Chemie dient this compound als Sonde zur schnellen Bestimmung von Chitosan. Dies ist wichtig für die Quantifizierung von Chitosan in verschiedenen Proben, was Auswirkungen auf die Qualitätskontrolle in der Lebensmittel- und Pharmaindustrie hat .
Untersuchung von Polyelektrolyt-Farbstoff-Wechselwirkungen
Der Farbstoff wird verwendet, um Polyelektrolyt-Farbstoff-Wechselwirkungen zu untersuchen, die für das Verständnis des Verhaltens geladener Makromoleküle in Lösungen von grundlegender Bedeutung sind. Diese Studien haben Auswirkungen auf die Entwicklung neuer Materialien und das Verständnis biologischer Prozesse .
Farbstoff-sensibilisierte Solarzellen
Reaktivrot 4 kann in Farbstoff-sensibilisierten Solarzellen als Elektronendonor verwendet werden, was potenziell zur Entwicklung effizienterer Technologien zur Solarenergiegewinnung führen kann. Diese Anwendung nutzt die Fähigkeit des Farbstoffs, Licht zu absorbieren und Elektronen zu übertragen, und trägt so zu Lösungen für erneuerbare Energien bei .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Reactive Red 4 were not found in the retrieved documents, it is worth noting that research is ongoing in the field of dyes and their applications. For instance, Reactive Red 4 has been used in studies investigating the photocatalytic degradation of other dyes , suggesting potential future directions in environmental remediation and wastewater treatment.
Wirkmechanismus
Target of Action
Cibacron Brilliant Red 3B-A, also known as Reactive Red 4, primarily targets chitosan . Chitosan is a natural polymer produced by numerous organisms like fungi, arthropods, crustaceans, insects, and mollusks . It is the only naturally sourced polymer that can be protonated in acidic conditions, making it positively charged . This polycationic character is crucial in many applications, such as forming polyplexes with negatively charged nucleic acids for gene delivery, facilitating interaction with negatively charged mucosa and cell membranes for drug delivery vehicles, and interacting with crosslinking agents to form hydrogels .
Mode of Action
This compound interacts with chitosan to form micro- to nanometer-sized aggregates, depending on their charge ratio . This interaction induces several photophysical changes in this compound, including a bathochromic band shift, emission at 600 nm, and emission quenching at 360 nm . These changes are also induced, albeit less intensely, by the chitosan monomer glucosamine and poly (allylamine) hydrochloride, both of which contain amino groups .
Biochemical Pathways
The interaction between this compound and chitosan affects the absorbance spectrum of the dye, a phenomenon known as metachromasy . This effect was initially used in microscopy for specifically staining tissues but was later found to occur when many dyes interact with polyelectrolytes of opposite charge in solution .
Result of Action
The interaction between this compound and chitosan results in the formation of aggregates that exhibit unique photophysical properties . These aggregates have a twisted, chiral structure, as suggested by the chitosan-induced circular dichroism in this compound . The low linear charge density of chitosan and its chiral conformation are considered responsible for the enhanced photophysical response of this compound interacting with the polycation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the dye’s interaction with chitosan and the resulting changes in its photophysical properties depend on their charge ratio . .
Eigenschaften
IUPAC Name |
tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN8O14S4.4Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;;;;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZJNUDPZLPKAR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19ClN8Na4O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16480-43-6 (Parent) | |
| Record name | Cibacron brilliant red 3B-A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017681504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889391 | |
| Record name | C.I. Reactive Red 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
995.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17681-50-4 | |
| Record name | Cibacron brilliant red 3B-A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017681504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[2-[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Reactive Red 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















